REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][NH2:3].[CH:5]([C:7]1[CH:8]=[N:9][CH:10]=[N:11][CH:12]=1)=O>C1C=CC=CC=1>[N:9]1[CH:8]=[C:7]([CH2:5][NH:3][CH2:2][CH2:1][NH2:4])[CH:12]=[N:11][CH:10]=1
|
Name
|
|
Quantity
|
60 g
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Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
|
Name
|
|
Quantity
|
21.6 g
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Type
|
reactant
|
Smiles
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C(=O)C=1C=NC=NC1
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
subsequently the mixture was stirred at room temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Subsequently, the mixture was heated
|
Type
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TEMPERATURE
|
Details
|
refluxed for 3 hours
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Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
while removing water as an azeotrope
|
Type
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CUSTOM
|
Details
|
After the reaction, benzene
|
Type
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DISTILLATION
|
Details
|
the excess of ethylenediamine were distilled off under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethanol (200 ml)
|
Type
|
ADDITION
|
Details
|
Sodium borohydride (8.4 g) was added portionwise to this solution at room temperature
|
Type
|
DISTILLATION
|
Details
|
Ethanol was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
Dichloromethane (100 ml) was added to the residue
|
Type
|
CUSTOM
|
Details
|
a dichloromethane-soluble portion was separated
|
Type
|
DISTILLATION
|
Details
|
Dichloromethane was distilled off from the dichloromethane layer under reduced pressure
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CN=CC(=C1)CNCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |